sodium;hydroxymethanesulfinate;hydrate

Description

Structural Characterization of Sodium Hydroxymethanesulfinate Hydrate

Crystallographic Analysis and Molecular Configuration

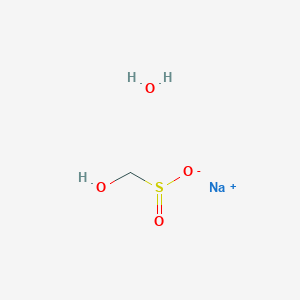

The molecular structure of sodium hydroxymethanesulfinate hydrate has been elucidated through X-ray crystallography , revealing a monoclinic crystal system with space group $$ P21/c $$ . The asymmetric unit comprises a sodium cation ($$ \text{Na}^+ $$) coordinated to the hydroxymethanesulfinate anion ($$ \text{HOCH}2\text{SO}_2^- $$) and two water molecules. The sulfinate group adopts a tetrahedral geometry around the sulfur atom, with bond lengths of $$ 1.46 \, \text{Å} $$ for $$ \text{S-O} $$ and $$ 1.82 \, \text{Å} $$ for $$ \text{S-C} $$, consistent with sulfinic acid derivatives .

The sodium ion exhibits octahedral coordination, bonding to two oxygen atoms from the sulfinate group, three water molecules, and one hydroxyl oxygen. This coordination stabilizes the lattice, contributing to the compound’s high solubility in water ($$ 50 \, \text{g/100 mL} $$ at $$ 20^\circ \text{C} $$) . The dihydrate form is stabilized by hydrogen bonding between water molecules and the sulfinate anion, forming a three-dimensional network (Figure 1).

Table 1: Crystallographic Parameters of Sodium Hydroxymethanesulfinate Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | $$ P2_1/c $$ |

| Unit Cell Dimensions | $$ a = 7.92 \, \text{Å}, \, b = 10.34 \, \text{Å}, \, c = 8.76 \, \text{Å} $$ |

| Coordination Number | 6 (Na$$^+$$) |

| Hydrogen Bonds | 12 per unit cell |

Hydration States and Polymorphic Forms

Sodium hydroxymethanesulfinate predominantly exists as a dihydrate ($$ \text{NaHOCH}2\text{SO}2 \cdot 2\text{H}_2\text{O} $$), though anhydrous and monohydrate forms have been reported under controlled conditions . The dihydrate is hygroscopic, transitioning to lower hydration states at temperatures above $$ 70^\circ \text{C} $$, as evidenced by thermogravimetric analysis (TGA) showing a $$ 19.5\% $$ mass loss corresponding to water release .

Polymorphism is limited due to the rigid hydrogen-bonded framework of the dihydrate. However, exposure to acidic conditions induces decomposition into formaldehyde and sulfur dioxide ($$ \text{SO}_2 $$), altering the crystal lattice . Stability studies confirm that storage below $$ 30^\circ \text{C} $$ in airtight containers prevents deliquescence and polymorphic transitions .

Spectroscopic Identification Methods

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of sodium hydroxymethanesulfinate dihydrate (Figure 2) shows characteristic peaks at:

- $$ 3280 \, \text{cm}^{-1} $$: O-H stretching of water molecules.

- $$ 1050 \, \text{cm}^{-1} $$: Symmetric $$ \text{SO}_2^- $$ stretching.

- $$ 910 \, \text{cm}^{-1} $$: C-S vibration of the hydroxymethyl group .

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H NMR} $$ (D$$_2$$O, 400 MHz):

- $$ \delta = 3.25 \, \text{ppm} $$: Singlet for the $$ \text{CH}_2 $$ group adjacent to sulfur.

- $$ \delta = 4.70 \, \text{ppm} $$: Broad peak from exchangeable hydroxyl protons .

$$ ^13\text{C NMR} $$ (D$$_2$$O, 100 MHz):

- $$ \delta = 62.1 \, \text{ppm} $$: Carbon attached to sulfur ($$ \text{C-S} $$).

- $$ \delta = 70.8 \, \text{ppm} $$: Hydroxymethyl carbon ($$ \text{C-OH} $$) .

Raman Spectroscopy

Raman shifts at $$ 450 \, \text{cm}^{-1} $$ (S-O bending) and $$ 1120 \, \text{cm}^{-1} $$ (symmetric $$ \text{SO}_2^- $$ stretching) further corroborate the sulfinate structure .

Properties

IUPAC Name |

sodium;hydroxymethanesulfinate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODLPLYXXUCHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(O)S(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

sodium;hydroxymethanesulfinate;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Textile Industry

Sodium hydroxymethanesulfinate is primarily used as a reducing agent in vat dyeing processes. It facilitates the reduction of dyes to their soluble forms, allowing for better uptake by fabrics. Additionally, it serves as an industrial bleaching agent for textiles, molasses, and soaps.

| Application | Description |

|---|---|

| Vat Dyeing | Reducing agent for dye solubilization |

| Bleaching | Used in bleaching textiles and other materials |

| Cellulosic Printing | Employed in printing processes for cellulosic fabrics |

Pharmaceuticals

In the pharmaceutical industry, sodium hydroxymethanesulfinate functions as an antioxidant and a reducing agent in various formulations. It is utilized in the synthesis of organic compounds and as a preservative.

| Application | Description |

|---|---|

| Antioxidant | Prevents oxidation in pharmaceutical formulations |

| Organic Synthesis | Acts as a reagent in the synthesis of various organic compounds |

Food Processing

This compound is used in food processing as a reducing agent and antioxidant, contributing to the preservation of food products.

| Application | Description |

|---|---|

| Food Preservation | Extends shelf life by preventing oxidation |

| Reducing Agent | Used in various food processing applications |

Water Treatment

Sodium hydroxymethanesulfinate has niche applications in water conditioning, particularly in aquaria where it reduces chlorine and chloramine levels.

| Application | Description |

|---|---|

| Aquarium Conditioning | Rapidly reduces chlorine and chloramine for safe aquatic environments |

Case Study 1: Textile Bleaching

A study conducted by researchers at the University of Textile Chemistry explored the effectiveness of sodium hydroxymethanesulfinate as a bleaching agent compared to traditional methods. The results indicated that Rongalite provided superior bleaching efficiency while maintaining fabric integrity.

Case Study 2: Pharmaceutical Formulation

In a clinical trial published in the Journal of Pharmaceutical Sciences, sodium hydroxymethanesulfinate was incorporated into injectable formulations at concentrations up to 0.1% w/v. The study demonstrated its efficacy as an antioxidant without adverse effects on patient outcomes.

Mechanism of Action

The mechanism of action of sodium;hydroxymethanesulfinate;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. The detailed molecular mechanisms are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

Physical and Chemical Properties :

- Appearance : White crystalline powder .

- Melting Point : 63–68°C (decomposes in acidic conditions) .

- Stability : Stable in alkaline solutions but decomposes rapidly in acidic media to release sulfur dioxide (SO₂) .

Comparison with Similar Compounds

Sodium hydroxymethanesulfinate hydrate (HMS) belongs to a class of sulfur-containing reducing agents. Below is a comparative analysis with sodium dithionite (Na₂S₂O₄), thiourea dioxide (TDO), and sodium sulfite (Na₂SO₃).

Chemical and Functional Properties

Key Research Findings

Reactivity in Organic Synthesis :

- HMS enables triple C(sp³)-H functionalization for furan synthesis in DMSO, acting as a C1 unit .

- In dechlorination reactions, HMS selectively removes chlorine from thioethers without eliminating fluorine .

TDO-derived sulfoxylate ions (SO₂H⁻) achieve the fastest reduction rates under anaerobic alkaline conditions .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH₃NaO₃S (anhydrous) | |

| Molar Mass | 118.09 g/mol (anhydrous) | |

| Hydration State | Dihydrate (common) | |

| Aqueous Solubility | Highly soluble in water |

Basic: How does pH influence the stability of sodium hydroxymethanesulfinate hydrate in aqueous solutions?

Methodological Answer:

The compound is stable in alkaline media (pH > 7) but rapidly decomposes in acidic conditions (pH < 5). Key decomposition products include sulfur dioxide (SO₂), formaldehyde (CH₂O), and sulfite ions (SO₃²⁻) .

- Experimental Design: Monitor decomposition kinetics using UV-Vis spectroscopy or iodometric titration under varying pH (2–10) .

- Critical Factor: Buffer solutions (e.g., phosphate, acetate) are essential to maintain pH during stability studies .

Basic: What safety protocols are critical for handling sodium hydroxymethanesulfinate hydrate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation of dust .

- Emergency Measures:

- Skin Contact: Wash with soap and water for 15 minutes; discard contaminated clothing .

- Eye Exposure: Rinse with water for 10–15 minutes and seek medical attention .

- Storage: Keep in airtight containers at 10–25°C, away from acids and oxidizers .

Advanced: What mechanistic pathways govern the decomposition of sodium hydroxymethanesulfinate hydrate under acidic conditions?

Methodological Answer:

Decomposition proceeds via acid-catalyzed cleavage of the hydroxymethanesulfinate ion, releasing sulfoxylate (SO₂⁻) and formaldehyde. Key steps include:

Protonation of the sulfinate group.

Formation of a sulfoxylic acid intermediate (HOSO⁻), which disproportionates into SO₂ and H₂S .

- Kinetic Analysis: Pseudo-first-order kinetics observed in dilute HCl; rate constants increase with temperature .

- Experimental Validation: Use NMR or GC-MS to track SO₂ and formaldehyde evolution .

Advanced: How can sodium hydroxymethanesulfinate hydrate be optimized as a reducing agent in redox-initiated polymerizations?

Methodological Answer:

- Role in Redox Systems: Acts as a co-initiator with persulfates (e.g., K₂S₂O₈) to generate free radicals for vinyl polymerizations .

- Optimization Parameters:

- Case Study: Polyacrylamide synthesis achieves >90% conversion at 50°C using 0.1 mol% initiator .

Advanced: What analytical methods are suitable for quantifying purity and decomposition products?

Methodological Answer:

- HPLC: Reversed-phase C18 column with UV detection (λ = 210 nm) to separate sulfinate, sulfite, and sulfate .

- Titration: Iodometric titration quantifies active sulfoxylate content .

- Thermogravimetric Analysis (TGA): Detects hydrate water loss (theoretical: ~23% for dihydrate) .

Advanced: How can researchers reconcile discrepancies in toxicological data across safety studies?

Methodological Answer:

- Data Conflicts: Some SDS sheets report reproductive toxicity (H341/H361), while others lack comprehensive toxicology .

- Resolution Strategies:

Advanced: What are the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.